Methyl 5-chloroquinoline-3-carboxylate
Description
Historical Context and Significance of Quinoline (B57606) Derivatives in Medicinal Chemistry and Organic Synthesis
The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. rsc.orgiipseries.orgresearchgate.net Its significance grew immensely with the discovery that many biologically active natural products, such as the antimalarial alkaloid quinine (B1679958) from Cinchona bark, contained the quinoline scaffold. rsc.orgglobalresearchonline.net This discovery spurred extensive research into quinoline and its derivatives, establishing them as "privileged scaffolds" in medicinal chemistry. researchgate.netorientjchem.org
Over the decades, synthetic quinoline derivatives have become indispensable in medicine. Notable examples include:
Antimalarials: Quinine, chloroquine, primaquine, and mefloquine (B1676156) have been mainstays in the treatment and prevention of malaria. rsc.orgglobalresearchonline.net
Antibacterials: The fluoroquinolone class, including drugs like ciprofloxacin, represents a critical group of broad-spectrum antibiotics. rsc.org
Anticancer Agents: Compounds such as camptothecin (B557342) and topotecan, which are potent topoisomerase inhibitors, feature the quinoline core. researchgate.netrsc.org
Other Therapeutic Areas: Quinoline derivatives have also found use as anti-inflammatory, antiviral, antihypertensive, and antifungal agents. orientjchem.orgresearchgate.net
In organic synthesis, the quinoline ring system is a versatile building block for creating complex molecules. numberanalytics.com The development of classic named reactions like the Skraup, Doebner-von Miller, Conrad-Limpach, and Friedländer syntheses provided chemists with robust methods to construct the quinoline core from simple starting materials like anilines. wikipedia.orgnumberanalytics.comiipseries.org This accessibility has facilitated its use in the development of not only pharmaceuticals but also agrochemicals, dyes, and materials with specific optical properties. numberanalytics.comresearchgate.net
Structural Features and Nomenclature of Quinoline Carboxylates
The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. vedantu.comorientjchem.org This fusion of two aromatic rings results in a heterocyclic system with distinct chemical properties. The numbering of the atoms in the quinoline ring begins with the nitrogen atom at position 1, proceeding around the pyridine ring first and then the benzene ring.
A carboxylate is an ester or salt of a carboxylic acid. Quinoline carboxylates are derivatives that feature a carboxylate group (–COOR) or a carboxylic acid group (–COOH) attached to the quinoline ring. The specific compound of focus, Methyl 5-chloroquinoline-3-carboxylate, has its structural features clearly defined by its systematic IUPAC name:
Quinoline: This indicates the core bicyclic heteroaromatic structure.
3-carboxylate: A carboxylate group is attached at the C-3 position of the quinoline ring.
Methyl: The carboxylate group is a methyl ester (–COOCH₃).
5-chloro: A chlorine atom is substituted at the C-5 position of the quinoline ring.
The position of the substituents on the quinoline ring is critical, as it significantly influences the molecule's chemical properties and biological activity. researchgate.net
| Component of Name | Structural Significance |
|---|---|
| Quinoline | Core structure of a fused benzene and pyridine ring. |
| -3-carboxylate | Indicates an ester or salt of a carboxylic acid at position 3. |
| Methyl | Specifies that the carboxylate is a methyl ester (-COOCH₃). |
| 5-chloro | Denotes a chlorine atom substituent at position 5. |
Overview of Academic Research Trends in Halogenated Quinoline Derivatives
The introduction of halogen atoms into the quinoline scaffold is a common and powerful strategy in medicinal chemistry to modulate a compound's pharmacological profile. orientjchem.orgnih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing the therapeutic potential of the parent molecule. orientjchem.org Consequently, there is a significant and ongoing academic interest in the synthesis and evaluation of halogenated quinoline derivatives.
Current research trends in this area are diverse and include:
Development of Novel Synthetic Methods: Chemists continue to explore more efficient, environmentally friendly, and versatile methods for synthesizing substituted quinolines, including multicomponent reactions and green chemistry approaches. rsc.orgrsc.org The Vilsmeier-Haack reaction, for instance, is a well-documented method for producing 2-chloroquinoline-3-carbaldehydes, which are versatile precursors for further functionalization. ijsr.netresearchgate.net
Exploration of Broad Biological Activities: Halogenated quinolines are being investigated for a wide spectrum of therapeutic applications. Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. researchgate.netnih.govresearchgate.net For example, certain quinoline-3-carboxylate derivatives have demonstrated potent antiproliferative activity against cancer cell lines. nih.gov
Enzyme Inhibition Studies: The quinoline scaffold, particularly when substituted with halogens and carboxylate groups, is being explored for its ability to inhibit specific enzymes. Docking studies have shown that derivatives like 5,7-dichloro-8-hydroxy-quinoline-2-carboxylate can bind to the active sites of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. acs.org
The focus on halogenated derivatives like this compound stems from the consistent finding that such modifications can lead to compounds with improved and more specific biological activities, making them valuable candidates for drug discovery programs. researchgate.netorientjchem.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
methyl 5-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |
InChI Key |
NXCXROVTFJJYTP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2Cl)N=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Methyl 5 Chloroquinoline 3 Carboxylate
Reactions at the 5-Chloro Position
The chlorine atom at the 5-position of the quinoline (B57606) ring is susceptible to various substitution reactions, enabling the introduction of a wide range of functionalities. These transformations are broadly categorized into nucleophilic displacement and palladium-catalyzed cross-coupling reactions.
The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the C5-chloro substituent by various nucleophiles. nih.govrsc.org The reaction generally proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, which is influenced by the nature of the nucleophile, the solvent, and the reaction temperature.
Common nucleophiles that can displace the chloro group include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield the corresponding 5-methoxyquinoline (B23529) derivative. Similarly, treatment with thiols in the presence of a base can introduce thioether linkages. The reactivity of the chloro group in nucleophilic substitution is generally lower than that of chloro groups at the 2- and 4-positions of the quinoline ring due to the lack of direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. mdpi.com
| Nucleophile | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| Alkoxide | Sodium Alkoxide (e.g., NaOMe) | Alcohol (e.g., MeOH), Reflux | Methyl 5-alkoxyquinoline-3-carboxylate |
| Thiolate | Thiol (R-SH) + Base (e.g., K₂CO₃) | DMF, Heat | Methyl 5-(alkyl/arylthio)quinoline-3-carboxylate |
| Amine | Primary or Secondary Amine (R₂NH) | High Temperature, sometimes with catalyst | Methyl 5-(amino)quinoline-3-carboxylate |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro position of the quinoline ring serves as a suitable electrophilic partner. rsc.orgnih.gov The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for this purpose. mdpi.com
In a typical Suzuki-Miyaura reaction, Methyl 5-chloroquinoline-3-carboxylate would be reacted with a boronic acid or a boronate ester in the presence of a palladium catalyst, a ligand, and a base. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored depending on the specific boronic acid used. mit.edu This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine ligand (e.g., XPhos, SPhos) | K₃PO₄ or K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | Methyl 5-arylquinoline-3-carboxylate |
| Alkenylboronic Acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Methyl 5-alkenylquinoline-3-carboxylate |
| Alkylboronic Acid | PdCl₂(dppf) | - | Cs₂CO₃ | Toluene/H₂O | Methyl 5-alkylquinoline-3-carboxylate |
Transformations of the 3-Carboxylate Moiety
The methyl carboxylate group at the 3-position is a versatile handle for further synthetic modifications, including hydrolysis to the corresponding carboxylic acid, and conversion to amides or other esters.
The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-chloroquinoline-3-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide followed by acidic workup, is a common method. rsc.orgresearchgate.net Acid-catalyzed hydrolysis, using a strong acid such as sulfuric acid in an aqueous medium, can also be employed. mdpi.com The resulting carboxylic acid is a key intermediate for further derivatization, such as the synthesis of amides with different biological activities.
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Basic Hydrolysis | NaOH or KOH in H₂O/MeOH | Room Temperature to Reflux | 5-chloroquinoline-3-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄ or HCl in H₂O/MeOH | Reflux | 5-chloroquinoline-3-carboxylic acid |
The methyl ester can be converted into a variety of amides through reaction with primary or secondary amines. organic-chemistry.orgresearchgate.net This transformation often requires heating and can sometimes be facilitated by the use of coupling agents or by converting the ester to a more reactive acyl chloride intermediate. nih.govresearchgate.netrsc.org Direct amidation can be achieved by heating the ester with an amine, often in a sealed tube or under microwave irradiation to drive the reaction to completion.
Transesterification, the conversion of one ester to another, can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org Using a large excess of the new alcohol can help to shift the equilibrium towards the desired product.
| Reaction | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Amidation | Primary/Secondary Amine (R₂NH) | Heat, neat or in a high-boiling solvent | N-substituted-5-chloroquinoline-3-carboxamide |
| Transesterification | Alcohol (R'OH), Acid or Base Catalyst | Reflux in R'OH | Alkyl 5-chloroquinoline-3-carboxylate |
Reactivity of the Quinoline Nitrogen
The nitrogen atom in the quinoline ring is basic and can undergo reactions typical of a tertiary amine. pharmaguideline.com While the electron-withdrawing substituents on the ring may reduce its basicity to some extent, it can still be protonated by strong acids to form a quinolinium salt.
Furthermore, the nitrogen is nucleophilic and can react with electrophiles. For example, treatment with an alkyl halide, such as methyl iodide, would lead to the formation of a quaternary N-alkylquinolinium salt. This quaternization can activate the quinoline ring towards nucleophilic attack, although this is less common for reactions at the 5-position. The reactivity of the nitrogen is a key feature of the quinoline scaffold and can be exploited for further functionalization or to modify the electronic properties of the molecule.
N-Alkylation and Salt Formation
The nitrogen atom within the quinoline ring of this compound possesses nucleophilic characteristics, making it susceptible to electrophilic attack by alkylating agents. This reaction, known as N-alkylation, results in the formation of quaternary quinolinium salts. The process involves the reaction of the quinoline derivative with an alkyl halide (e.g., methyl iodide), leading to the formation of a new carbon-nitrogen bond.
While specific studies on this compound are not extensively detailed, the N-alkylation of analogous quinoline structures is well-documented. For instance, the alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been shown to produce N-methylated products. mdpi.com Similarly, the reductive alkylation of quinolines, in general, can lead to N-alkyl tetrahydroquinolines, demonstrating the reactivity of the ring nitrogen. acs.orgorganic-chemistry.org This reaction proceeds by activating the quinoline with a catalyst, followed by reduction and subsequent alkylation. acs.orgorganic-chemistry.org
The resulting products of N-alkylation are quinolinium salts, which are ionic compounds with increased solubility in polar solvents compared to the parent quinoline.
Table 1: Examples of N-Alkylation Reactions on Quinoline Scaffolds
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH₃I | N-methylated quinoline | mdpi.com |
| Quinoline | Alkylating agents in Li/NH₃ | 1-Alkyl-1,4-dihydroquinolines | rsc.org |
Oxidation Reactions (e.g., N-oxide formation)
The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid. preprints.orgias.ac.in The resulting N-oxide introduces significant changes to the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.
The oxidation of 4,7-dichloroquinoline (B193633) with m-CPBA or a hydrogen peroxide/acetic acid mixture effectively yields the corresponding N-oxide, demonstrating a viable pathway for the N-oxidation of chloro-substituted quinolines. preprints.org Similarly, chloroquine, another prominent quinoline derivative, undergoes oxidation to form chloroquine-N-oxide. nih.gov The conversion of 8-hydroxyquinoline (B1678124) to its N-oxide using hydrogen peroxide and glacial acetic acid has also been reported. ias.ac.in These examples strongly suggest that this compound would undergo a similar transformation under appropriate oxidizing conditions.
Table 2: Reagents for N-Oxide Formation of Quinolines
| Quinoline Derivative | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline N-oxide | preprints.org |
| 4,7-Dichloroquinoline | H₂O₂ / Acetic Acid | 4,7-Dichloroquinoline N-oxide | preprints.org |
| Chloroquine | Oxidative stress conditions | Chloroquine-N-oxide | nih.gov |
Reactions Involving the Quinoline Heterocycle
Reduction of the Quinoline Ring
The aromatic quinoline ring can undergo reduction to yield partially or fully saturated derivatives, such as dihydroquinolines and tetrahydroquinolines. The specific product depends on the reagents and reaction conditions employed.
Catalytic hydrogenation is a common method for quinoline reduction. Depending on the catalyst and conditions, either the pyridine (B92270) ring or the benzene (B151609) ring can be selectively reduced. For example, certain ruthenium-based catalysts have been shown to selectively hydrogenate the carbocyclic (benzene) ring of quinolines to give 5,6,7,8-tetrahydroquinolines. rsc.org Conversely, other catalytic systems favor the reduction of the heterocyclic (pyridine) portion.
Another classic method for the reduction of aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol). wikipedia.orgmasterorganicchemistry.com This method typically yields 1,4-dihydroquinolines. rsc.org More recent methods involve transfer hydrogenation, for instance using a cobalt-amido catalyst with H₃N·BH₃, to selectively produce 1,2-dihydroquinolines. nih.gov Photochemical methods using triethylsilane and an acid have also been developed for the semi-reduction of quinolines. nih.gov
Table 3: Methods for the Reduction of the Quinoline Ring
| Method | Reagents | Product Type | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Ru-PhTRAP catalyst | 5,6,7,8-Tetrahydroquinoline | rsc.org |
| Birch Reduction | Li, Alkylating agents, Liquid NH₃ | 1-Alkyl-1,4-dihydroquinoline | rsc.org |
| Transfer Hydrogenation | H₃N·BH₃, Cobalt-amido catalyst | 1,2-Dihydroquinoline | nih.gov |
Condensation and Cycloaddition Reactions Leading to Fused Systems
The quinoline ring system of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems through condensation and cycloaddition reactions. These reactions often involve the functional groups attached to the quinoline core and parts of the ring itself to build new rings.
Although direct examples for this compound are limited, the reactivity of the closely related 2-chloroquinoline-3-carbaldehydes provides significant insight. These compounds readily undergo condensation reactions with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form fused polycyclic structures. rsc.org For example, a three-component reaction between a 2-chloroquinoline-3-carbaldehyde (B1585622), an amine, and a 1,3-dicarbonyl compound can lead to the formation of fused pyrimido[4,5-b]quinolines. nih.gov Similarly, reaction with 2-aminobenzimidazole (B67599) can yield benzoimidazopyrimido[4,5-b]quinolone derivatives. researchgate.net
The mechanism for these transformations often involves a sequence of steps, such as an initial Knoevenagel or Claisen-Schmidt condensation, followed by a Michael addition and subsequent intramolecular cyclization and dehydration or elimination. rsc.orgnih.govnih.gov
Photochemical [2+2] cycloaddition reactions between quinolines and alkenes have also been developed, leading to the formation of highly complex, strained, fused ring systems, such as 2D/3D pyridine-fused 6-5-4-3- and 6-4-6-membered rings. escholarship.orgresearchgate.net These reactions demonstrate the versatility of the quinoline core in constructing diverse molecular architectures.
Table 4: Examples of Fused Systems from Quinoline Derivatives
| Quinoline Reactant Type | Other Reactants | Fused System Formed | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |
| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzimidazole, Malononitrile | Benzoimidazopyrimido[4,5-b]quinolone | researchgate.net |
| Amine, Aldehyde, Barbituric Acid | N/A (Forms quinoline in situ) | Pyrimido[4,5-b]quinoline-dione | nih.gov |
| Quinoline | Alkenes (Photochemical) | Pyridine-fused 6-5-4-3 and 6-4-6 rings | researchgate.net |
Derivatization Strategies for Structural Modification and Exploration
Strategies for Diversification at the Quinoline (B57606) Ring
The functionalization of the quinoline core, beyond the existing substituents, is crucial for modulating the biological activity of the resulting compounds. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct introduction of new functional groups onto the quinoline ring system, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. mdpi.comrsc.org
Transition metal-catalyzed C-H functionalization allows for the site-selective introduction of various substituents onto the quinoline scaffold. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govnih.gov Metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) have been extensively used to catalyze the formation of C-C and C-heteroatom bonds at various positions of the quinoline ring. mdpi.comrsc.org For instance, palladium-catalyzed reactions are widely employed for C-H arylation, while rhodium catalysts have shown efficacy in C-H activation and subsequent annulation reactions to build more complex heterocyclic systems. mdpi.comrsc.org
One-pot procedures that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline nitrogen itself as an internal ligand to direct the palladium catalyst. soton.ac.uknih.gov This strategy facilitates the construction of π-extended frameworks. The general mechanism for metal-catalyzed C-H activation typically involves coordination of the metal to the quinoline, followed by a C-H cleavage step to form an organometallic intermediate, which then reacts with a coupling partner. mdpi.com
| Reaction Type | Catalyst/Reagents | Target Position | Description | Reference |
| C-H Arylation | Pd(OAc)₂, Ligand, Base | C3 / C4 | Direct coupling of quinolines with aryl halides or boronic acids. Regioselectivity is influenced by existing substituents and the use of Lewis acids. | nih.gov |
| C-H Alkenylation | [RhCp*Cl₂]₂, AgSbF₆ | C8 | Rhodium-catalyzed coupling with alkenes, directed by a coordinating group. | mdpi.com |
| C-H Alkynylation | [Rh(C₇H₈)Cl]₂, dppf | C8 | Directed alkynylation using terminal alkynes. | mdpi.com |
| Oxidative Annulation | Ru(II) or Co(II) | C4, C5 | Annulation of anilines with alkynes to construct the quinoline ring, implying functionalization is possible via starting material choice. | mdpi.com |
| Oxidative Coupling | CuBr, K₂S₂O₈ | Multiple | Copper-catalyzed cross-dehydrogenative coupling to form multifunctional quinoline derivatives. | mdpi.com |
Functionalization Approaches at the Carboxylate Group
The methyl carboxylate group at the C3 position is a versatile handle for a variety of chemical transformations. Standard ester manipulations can be readily applied to introduce diverse functional groups, significantly altering the molecule's steric and electronic properties, as well as its hydrogen-bonding capabilities.
A primary and widely used strategy is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by refluxing with sodium hydroxide (B78521). mdpi.com The resulting quinoline-3-carboxylic acid is a key intermediate for numerous subsequent modifications. lookchem.com
The carboxylic acid can be coupled with a wide array of amines or anilines to form quinoline-3-carboxamides. lookchem.comresearchgate.net This transformation is commonly facilitated by standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt). lookchem.com This approach allows for the introduction of a vast range of substituents, enabling fine-tuning of the molecule's properties. Quinoline-3-carboxamides themselves are a class of compounds with recognized biological activities. lookchem.comresearchgate.net
Furthermore, the carboxylic acid can be converted into hydrazides by reacting it with hydrazine (B178648) hydrate. These hydrazide-hydrazone derivatives can be further elaborated, expanding the structural diversity of the synthesized library. frontiersin.org Other potential modifications include the reduction of the ester or carboxylic acid to a primary alcohol, which can then be used in ether or ester linkages, or conversion to other functional groups.
| Initial Group | Reagents | Product Functional Group | Description | Reference |
| Methyl Ester | NaOH (aq), Reflux | Carboxylic Acid | Saponification of the ester to the corresponding carboxylic acid. | mdpi.com |
| Carboxylic Acid | EDC, HOBt, R-NH₂ | Amide (Carboxamide) | Amide bond formation with various primary or secondary amines. | lookchem.com |
| Carboxylic Acid | Hydrazine Hydrate | Hydrazide | Formation of a carbohydrazide, which can be further reacted to form hydrazones. | frontiersin.org |
| Methyl Ester | LiAlH₄ or other reducing agents | Primary Alcohol | Reduction of the ester functionality to a hydroxymethyl group. | researchgate.net |
Tailoring the Halogen Substituent for Specific Reactivity
Nucleophilic aromatic substitution (SNAr) involves the replacement of the chlorine atom by a nucleophile. youtube.comnih.gov The reactivity of chloroquinolines in SNAr reactions is position-dependent, with the C4 and C7 positions being particularly susceptible due to the electronic influence of the ring nitrogen. nih.govmdpi.com While the C5 position is generally less activated towards SNAr compared to the C4 position, reactions can be driven to completion with strong nucleophiles and/or elevated temperatures. Common nucleophiles include amines, thiols, and alkoxides. For example, the displacement of a chloro group by various amines is a well-established method for derivatizing the quinoline core. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. mdpi.comnih.gov These reactions are often preferred due to their broad substrate scope and tolerance of various functional groups. In a Suzuki coupling, the chloroquinoline is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base to form a biaryl linkage. mdpi.comacs.org This approach allows for the introduction of a wide variety of aryl and heteroaryl moieties at the C5 position, dramatically increasing molecular complexity.
| Reaction Type | Catalyst/Reagents | Product | Description | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | R-NH₂ (Amine), Base | 5-Amino-quinoline | Replacement of the chlorine atom with an amino group. | acs.org |
| Suzuki Cross-Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂), Boronic Acid (R-B(OH)₂), Base | 5-Aryl-quinoline | Palladium-catalyzed formation of a C-C bond between the quinoline C5 and an aryl group. | mdpi.comacs.org |
| Hydrodehalogenation | Ni catalyst | 5-H-quinoline | Reductive removal of the chlorine atom. | nih.gov |
| Sonogashira Coupling | Pd/Cu catalyst, Terminal Alkyne | 5-Alkynyl-quinoline | Formation of a C-C bond between the quinoline C5 and an alkyne. | nih.gov |
Synthesis of Hybrid Molecules Incorporating the Quinoline-3-carboxylate Core
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores (structural units known to bind to biological targets) to create a single hybrid molecule. nih.govnih.gov This approach aims to develop compounds with improved affinity, better efficacy, or a dual mode of action. The quinoline-3-carboxylate scaffold is an excellent platform for creating such hybrid molecules due to its established biological relevance and synthetic tractability. frontiersin.orgresearchgate.net
The synthesis of these hybrids typically involves preparing a derivative of methyl 5-chloroquinoline-3-carboxylate with a suitable linker, which is then coupled to another pharmacologically active moiety. For example, the carboxylate group can be converted to a carboxamide linked to a flexible alkyl chain, which is then attached to another heterocyclic system. researchgate.net
Numerous examples exist where the quinoline core has been successfully hybridized with other scaffolds known for their biological activities. These include:
Chalcones: Quinoline-chalcone hybrids have been synthesized and evaluated for their antimalarial activity. nih.gov
Sulfonamides: Molecular hybrids of quinoline and sulfonamide have been designed as potential anticancer agents. nih.gov
Coumarins and Pyrazoles: Quinoline derivatives have been linked to coumarin (B35378) or pyrazole (B372694) moieties to explore their potential as anticancer agents. researchgate.net
Thiadiazoles: Palladium-catalyzed Suzuki coupling has been used to create quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com
| Hybrid Partner | Linker Type | Synthetic Strategy | Potential Application | Reference |
| Chalcone | Aminoalkylsulfonamide | Multistep synthesis involving coupling of the two scaffolds via the linker. | Antimalarial | nih.gov |
| Sulfonamide | Direct linkage or via spacer | Multistep synthesis creating a quinoline-based sulfonamide. | Anticancer | nih.gov |
| Coumarin | Ugi reaction | One-pot multicomponent reaction combining quinoline aldehyde, coumarin acid, amine, and isocyanide. | Anticancer | researchgate.net |
| Pyrazole | Cyclisation | Reaction of a quinoline intermediate with a pyrazole precursor. | Anticancer | researchgate.net |
| Cinnamic/Benzoic Acid | Amide bond | Coupling of a quinolinone carboxamide with acid derivatives. | Anti-inflammatory | researchgate.net |
Investigation of Biological Activity Mechanisms in Vitro Studies
Enzyme Inhibition Mechanisms
In vitro studies investigating the specific inhibitory effects of Methyl 5-chloroquinoline-3-carboxylate on various enzyme systems are not extensively documented in publicly available scientific literature. While the broader class of quinoline (B57606) derivatives has been evaluated against numerous enzymes, data focusing solely on this specific compound is limited.
Mechanisms of α-Glucosidase Inhibition
There are no specific in vitro studies available that detail the mechanism of α-glucosidase inhibition by this compound. Research on other quinoline-based hybrids has shown non-competitive and competitive modes of inhibition against α-glucosidase, but these findings cannot be directly extrapolated to the title compound without specific experimental validation. researchgate.netresearchgate.netnih.govnih.gov
Mechanisms of Urease Inhibition
No dedicated in vitro studies were found that investigate the mechanisms of urease inhibition by this compound. While various heterocyclic compounds, including some quinazolinone derivatives, have been identified as urease inhibitors, specific data on this compound is not available. nih.govresearchgate.netresearchgate.netnih.gov
Inhibition of Other Enzyme Systems (e.g., MurD ligase, Carbonic Anhydrase, PDF enzyme)
There is a lack of specific published research on the inhibitory activity of this compound against MurD ligase, Carbonic Anhydrase, or Peptide Deformylase (PDF) enzyme systems. Studies on other classes of compounds have identified inhibitors for these enzymes, but data for this compound is absent. nih.govresearchgate.netpeerj.comfrontiersin.orgnih.govcu.edu.eg
Receptor Interaction Mechanisms
Information regarding the direct interaction of this compound with specific receptors, including mechanistic details of binding and modulation, is not available in the reviewed literature.
Allosteric Modulation of Receptors
No in vitro studies have been published that describe this compound acting as an allosteric modulator for any receptor. The concept of allosteric modulation has been explored for other G-protein-coupled receptors with different chemical scaffolds, but not for this specific compound. nih.govnih.gov
Ligand-Receptor Binding Dynamics and Selectivity
There are no available studies that characterize the ligand-receptor binding dynamics or the selectivity profile of this compound for any specific receptor target. While computational and experimental methods are used to determine such parameters for other novel compounds, this has not been reported for the title compound.
Structure Activity Relationship Sar Studies of Quinoline 3 Carboxylates
Role of Substituents on the Quinoline (B57606) Ring in Biological Activity
The structure-activity relationship (SAR) of quinoline-3-carboxylates reveals that the quinoline core is a versatile scaffold whose biological activity can be fine-tuned by various substitutions. The presence of specific groups at key positions can modulate the compound's interaction with biological targets, thereby influencing its efficacy.
The introduction of a chlorine atom, particularly at the C-5 position of the quinoline ring, can have a profound impact on the biological activity of the compound. Halogen substituents are known to modulate a molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with target proteins. researchgate.net The presence of a chloro group can enhance the compound's activity by increasing its binding affinity to the target site. rsc.org For instance, in some series of quinoline derivatives, the presence of a chloro-substituent has been shown to enhance antileishmanial activity. rsc.org The electronic effects of the chlorine atom can also influence the reactivity of the quinoline ring system, further contributing to its biological profile. researchgate.net
The 3-carboxylate ester moiety is a critical functional group in this class of compounds, often playing a direct role in the molecule's mechanism of action. Studies have shown that this group can be essential for the compound's antiproliferative activity. benthamscience.com The nature of the ester group (e.g., methyl, ethyl) can influence the compound's potency and pharmacokinetic properties. Hydrolysis of the ester to the corresponding carboxylic acid can also significantly alter the biological activity, sometimes leading to increased selectivity for cancer cells over non-cancerous cells. nih.gov This is because the change in pKa value can affect the drug's distribution and absorption in different cellular environments. nih.gov
Substitutions at various other positions on the quinoline ring have been extensively explored to optimize the biological activity of quinoline-3-carboxylates.
C-2 Position: The C-2 position is a common site for modification. Introducing bulky hydrophobic substituents at this position has been found to be necessary for the inhibition of certain enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov The nature of the substituent at C-2 can significantly impact the compound's potency and selectivity. For example, the synthesis of various 2-chloroquinoline-3-carbaldehyde (B1585622) analogs has been a focus of research to create fused heterocyclic systems with diverse biological activities.
C-4 Position: The C-4 position has a strict requirement for a carboxylic acid or its corresponding salt to maintain activity against specific targets. nih.gov Modifications at this position can lead to a significant loss of potency. For instance, in a series of quinoline-4-carboxamides, substitutions at the R3 position (equivalent to C-4 in the core ring) were explored to improve properties, but the carboxamide linkage itself was crucial. acs.org
C-7 Position: The C-7 position is another key site for substitution. The presence of a chloro group at C-7, as seen in the well-known antimalarial drug chloroquine, is crucial for its activity. nih.gov In other quinoline derivatives, substitutions at this position have been shown to influence their antitumor and antimicrobial activities. tandfonline.com
The following table summarizes the general effects of substitutions at different positions on the quinoline ring:
| Position | Type of Substituent | General Effect on Biological Activity |
| C-2 | Bulky, hydrophobic groups | Often enhances activity, crucial for some enzyme inhibition. nih.gov |
| C-4 | Carboxylic acid/ester | Generally essential for activity; modifications can decrease potency. nih.gov |
| C-5 | Halogens (e.g., Chloro) | Can increase lipophilicity and enhance activity. rsc.orgresearchgate.net |
| C-7 | Halogens (e.g., Chloro) | Often critical for antimalarial and other activities. nih.govtandfonline.com |
Stereochemical Aspects of Biological Efficacy
While Methyl 5-chloroquinoline-3-carboxylate itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different potency, efficacy, and even different types of biological activity. Although specific studies on the stereochemistry of this compound derivatives are not extensively detailed in the provided context, it is a critical consideration in the design of new, more effective therapeutic agents based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. bohrium.com These models are valuable tools in drug discovery for predicting the activity of new compounds without the need for their synthesis and testing. bohrium.com
Several QSAR studies have been performed on quinoline derivatives to understand the structural requirements for various biological activities, including anticancer, antimalarial, and antitubercular effects. nih.govscholarsresearchlibrary.com These studies often use molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
For instance, 2D-QSAR studies on quinoline derivatives as antitubercular agents have identified key molecular descriptors that correlate with their activity. scholarsresearchlibrary.com Similarly, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to elucidate the structural features important for the antimalarial activity of quinoline-based compounds. nih.gov These models can generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. nih.gov
The insights gained from QSAR models can guide the design of new quinoline-3-carboxylate derivatives with improved potency and selectivity. By predicting the activity of virtual compounds, QSAR helps to prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. bohrium.comnih.gov
Computational Chemistry and in Silico Analysis of Methyl 5 Chloroquinoline 3 Carboxylate
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the interaction between a small molecule ligand, such as Methyl 5-chloroquinoline-3-carboxylate, and a macromolecular target, typically a protein or nucleic acid. While specific docking studies exclusively targeting this compound are not extensively detailed in publicly available literature, the broader class of quinoline (B57606) derivatives has been the subject of numerous such investigations against a variety of biological targets. These studies on analogous compounds provide a framework for understanding the potential interactions of this compound.
For instance, various quinoline derivatives have been docked against targets implicated in cancer, infectious diseases, and neurodegenerative disorders. These studies often reveal that the quinoline scaffold can fit into specific binding pockets of enzymes and receptors, with the substituents on the quinoline ring playing a crucial role in determining the specificity and strength of the interaction.
The binding mode of a ligand describes its orientation and conformation within the active site of a biological target. For quinoline derivatives, docking studies frequently highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-stacking in stabilizing the ligand-target complex. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings are well-suited for pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
In the case of this compound, the chloro group at the 5-position and the methyl carboxylate group at the 3-position would be expected to significantly influence its binding mode. The chloro group can participate in halogen bonding and hydrophobic interactions, potentially directing the orientation of the molecule within a binding pocket. The methyl carboxylate group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming key interactions with hydrogen bond donors in the active site of a target protein.
A hypothetical docking study of this compound into a kinase inhibitor binding site, a common target for quinoline-based compounds, might reveal the following interactions:
| Interaction Type | Potential Interacting Residues in Target | Functional Group on Ligand |
| Hydrogen Bonding | Lysine, Aspartate, Serine | Carbonyl oxygen of the ester |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan | Quinoline ring system |
| Hydrophobic Interactions | Leucine, Valine, Isoleucine | Chloro group, Methyl group |
| Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyls) | Chloro group |
A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). These scores are calculated by the docking software's scoring function, which takes into account the various intermolecular interactions. A lower (more negative) binding energy generally indicates a more stable ligand-target complex and a higher predicted affinity.
For structurally similar quinoline derivatives, predicted binding affinities have shown good correlation with experimentally determined inhibitory concentrations (e.g., IC50 values) in some studies. This suggests that molecular docking can be a valuable tool for prioritizing compounds for synthesis and biological testing. For this compound, a systematic docking campaign against a panel of biological targets could help to identify those for which it has the highest predicted affinity, thereby guiding experimental screening efforts.
Molecular Dynamics Simulations to Explore Conformational Landscape and Stabilityphyschemres.org
While molecular docking provides a static snapshot of a ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can be used to assess the stability of a docked pose, explore the conformational flexibility of the ligand and the target, and provide a more detailed understanding of the binding energetics. physchemres.org
An MD simulation of a this compound-protein complex would typically involve placing the docked complex in a simulated aqueous environment and then calculating the forces between atoms and their consequent motions over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:
Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions over time, one can assess whether the initial docked pose is stable.
Key Persistent Interactions: The simulation can identify which intermolecular interactions (e.g., hydrogen bonds) are consistently maintained throughout the simulation, highlighting their importance for binding.
Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, or how the ligand itself might adapt its conformation to fit the binding site.
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of a molecule. These calculations can be used to predict a wide range of properties, including molecular orbital energies, charge distributions, and spectroscopic characteristics.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energies of these orbitals and the energy gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For a molecule like this compound, a DFT calculation could provide the energies of the HOMO and LUMO. From these values, various reactivity descriptors can be calculated:
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The "escaping tendency" of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the ability to accept electrons. |
The distribution of the HOMO and LUMO across the molecule can also provide insights into its reactive sites. For example, regions of the molecule with a high density of the LUMO are likely to be susceptible to nucleophilic attack, while regions with a high density of the HOMO are likely sites for electrophilic attack.
Application in Ligand-Based and Structure-Based Drug Design
The computational data generated for this compound and its analogs can be leveraged in both ligand-based and structure-based drug design strategies.
Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. A set of known active and inactive quinoline derivatives can be used to build a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for activity. This compound could then be evaluated for its fit to this pharmacophore model. Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. physchemres.org
Structure-Based Drug Design: When the 3D structure of a target is available, structure-based drug design can be a powerful approach. As discussed, molecular docking can be used to predict how this compound binds to the target. This information can then be used to guide the design of new derivatives with improved binding affinity and selectivity. For example, if docking suggests that a particular region of the binding pocket is unoccupied, a new derivative could be designed with a substituent that extends into this region to form additional favorable interactions.
Methyl 5 Chloroquinoline 3 Carboxylate As a Synthetic Scaffold and Its Applications in Heterocyclic Chemistry
Precursor for the Synthesis of Fused Heterocyclic Ring Systems
The quinoline (B57606) nucleus is a key structural motif in a vast array of biologically active compounds and natural products. nih.govuomustansiriyah.edu.iq Consequently, the development of synthetic routes to quinoline derivatives and their subsequent elaboration into more complex fused heterocyclic systems is an area of intense research. While specific examples detailing the direct use of Methyl 5-chloroquinoline-3-carboxylate as a starting material for the synthesis of fused heterocycles are not extensively documented in readily available literature, the chemical reactivity of its functional groups suggests its potential as a precursor.
For instance, the synthesis of pyrazolo[4,3-c]quinolin-3-one derivatives has been achieved through a multi-step process starting from the preparation of ethyl 4-hydroxyquinoline-3-carboxylate derivatives, followed by chlorination and subsequent condensation with hydrazine (B178648). rsc.org Conceptually, this compound could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to a variety of functional groups amenable to cyclization reactions.
Similarly, the synthesis of pyrrolo[3,4-b]quinolinone has been reported from 2-chloroquinoline-3-carbaldehyde (B1585622). nih.govsemanticscholar.org The ester group of this compound could potentially be reduced to an alcohol and then oxidized to the aldehyde, thus providing a pathway to this and other fused systems. The chloro- and ester moieties present in the molecule offer dual points for modification, paving the way for the construction of various fused rings, such as those found in pyrazolopyrano-quinolinyl-pyrimidines and tetrazolo[1,5-a]quinolines, which have been synthesized from related 2-chloroquinoline-3-carbaldehydes. rsc.org
Table 1: Potential Fused Heterocyclic Systems from this compound Derivatives
| Fused Heterocyclic System | Potential Synthetic Strategy from this compound |
| Pyrazolo[4,3-c]quinolines | Conversion to the corresponding hydrazide followed by intramolecular cyclization. |
| Pyrrolo[3,4-b]quinolines | Reduction of the ester to an alcohol, oxidation to an aldehyde, and subsequent reaction with an amine source. |
| Thieno[2,3-b]quinolines | Modification of the ester group to a suitable functional group for cyclization with a sulfur-containing reagent. |
| Furo[2,3-b]quinolines | Functionalization of the quinoline ring and subsequent intramolecular cyclization involving the ester group. |
Building Block in the Construction of Complex Organic Molecules
The utility of quinoline derivatives as foundational building blocks in the synthesis of complex organic molecules is well-established. nih.govresearchgate.netasianpubs.org The inherent reactivity of the quinoline core, coupled with the functional handles present in this compound, provides a versatile platform for molecular elaboration. While specific total syntheses of complex natural products originating from this exact starting material are not prominently featured in the literature, its potential is evident from the multitude of reactions that can be performed on its scaffold.
The chloro group at the 5-position can be subjected to various nucleophilic substitution reactions or cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups, serving as points for further molecular extension. mdpi.com These transformations enable the construction of larger and more intricate molecular frameworks.
For example, the synthesis of various substituted quinolines often serves as a key step in the development of pharmaceutically active compounds. durham.ac.uk The core structure of this compound can be systematically modified to explore structure-activity relationships in drug discovery programs.
Role in the Development of Diverse Chemical Libraries
In modern drug discovery, the creation of diverse chemical libraries for high-throughput screening is a cornerstone of identifying new therapeutic agents. semanticscholar.orgekb.eg Privileged scaffolds, which are molecular frameworks that are known to bind to multiple biological targets, are often used as the basis for these libraries. The quinoline scaffold is considered a privileged structure due to its prevalence in numerous bioactive compounds. nih.gov
This compound represents an ideal starting point for the generation of a focused library of quinoline derivatives. The two distinct functional groups, the chloro substituent and the methyl ester, allow for combinatorial derivatization. A variety of substituents can be introduced at the 5-position via reactions such as Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution. Simultaneously, the ester at the 3-position can be converted into a library of amides by reacting it with a diverse set of amines. This dual functionalization approach allows for the rapid generation of a large number of structurally distinct molecules from a single, readily accessible starting material.
The resulting library of compounds can then be screened against a panel of biological targets to identify potential lead compounds for drug development. While specific library synthesis protocols starting from this compound are not detailed in the available literature, the principles of combinatorial chemistry strongly support its suitability for this purpose. The ability to systematically modify the scaffold at two different positions is a key advantage in creating libraries with a high degree of molecular diversity. mdpi.comharvard.edu
Q & A
Q. Q1. How can the synthesis of methyl 5-chloroquinoline-3-carboxylate be optimized for higher yield while minimizing side-product formation?
To optimize synthesis, researchers should:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) to enhance cyclization efficiency during quinoline ring formation, as demonstrated in analogous chlorophenyl isoxazole syntheses .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction time/temperature dynamically.
- Purification strategies : Utilize column chromatography with gradient elution (hexane/ethyl acetate) to separate the target compound from chlorinated byproducts, which are common in halogenated quinoline syntheses .
Q. Q2. What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- X-ray crystallography : Resolve bond angles (e.g., C9—C1—C10 = 122.86°) and confirm the chloro-substituent position using SHELXL refinement .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., ~225.63 g/mol) and isotopic patterns for chlorine .
- Multinuclear NMR : Use ¹³C NMR to distinguish carbonyl (C=O) and aromatic carbons, with DEPT-135 to confirm CH/CH₂/CH₃ groups .
Structural and Computational Analysis
Q. Q3. How should researchers address discrepancies in crystallographic data between experimental and computational models for this compound?
- Refinement protocols : Apply SHELXL’s TWIN/BASF commands to correct for twinning or anisotropic displacement parameters in experimental data .
- DFT benchmarking : Compare computed bond lengths (e.g., C—Cl) with experimental values using Gaussian09 at the B3LYP/6-311++G(d,p) level. Discrepancies >0.02 Å suggest potential crystal packing effects .
- ORTEP validation : Generate thermal ellipsoid plots via ORTEP-3 to assess positional uncertainties in the crystal structure .
Q. Q4. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., C-5 chlorine’s susceptibility to substitution).
- MD simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways using GROMACS .
Biological and Mechanistic Studies
Q. Q5. How can researchers design experiments to evaluate the bioactivity of this compound against bacterial targets?
- Dose-response assays : Test MIC (minimum inhibitory concentration) against Gram-negative models (e.g., E. coli), using 5-chloro-8-hydroxyquinoline as a positive control .
- Mechanistic probes : Employ fluorescence quenching to study interactions with bacterial DNA gyrase, referencing similar methodologies for 5-acetylquinoline derivatives .
Q. Q6. What strategies mitigate cytotoxicity risks during in vitro testing of this compound?
- Structural analogs : Compare toxicity profiles with 2-chloroquinoline-3-carboxamide to identify safer substituents .
- Metabolic profiling : Use LC-MS to monitor hepatic metabolite formation (e.g., ester hydrolysis products) in primary hepatocyte models .
Data Interpretation and Reporting
Q. Q7. How should conflicting data on the compound’s melting point (e.g., reported ranges of 180–185°C vs. 178–182°C) be resolved?
Q. Q8. What statistical approaches are recommended for validating reproducibility in synthetic batches?
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and calculate RSD (relative standard deviation) for yield .
- Mann-Whitney U tests : Compare median yields across batches to identify systematic errors (e.g., inconsistent reagent quality) .
Ethical and Methodological Best Practices
Q. Q9. How can researchers ensure compliance with ethical guidelines when publishing data on this compound?
Q. Q10. What are the best practices for citing computational software (e.g., SHELX, ORTEP) in crystallography studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
